N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide
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Overview
Description
N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-1-ylamine with 2,2,2-trichloroethanol under controlled conditions to form the intermediate N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)amine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylamino oxides.
Reduction: Formation of naphthalen-1-ylamino ethyl derivatives.
Substitution: Formation of substituted naphthalen-1-ylamino ethyl compounds.
Scientific Research Applications
N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)propionamide
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)butyramide
- 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-ylthioureido)ethyl)benzamide
Uniqueness
N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide is unique due to its specific structural features, such as the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPYEPMMBWCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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